molecular formula C11H10ClNO3 B14449620 p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide CAS No. 77694-33-8

p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide

Cat. No.: B14449620
CAS No.: 77694-33-8
M. Wt: 239.65 g/mol
InChI Key: NXWISPCEGBWBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide: is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.67 g/mol This compound is characterized by the presence of a chloro-substituted benzamide group attached to a tetrahydrofuran ring

Preparation Methods

The synthesis of p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide typically involves the reaction of p-chlorobenzoyl chloride with 2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide include:

Properties

CAS No.

77694-33-8

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

4-chloro-N-(2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14)

InChI Key

NXWISPCEGBWBTO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.